(3R)-3-fluorobutan-1-ol
Description
The Role of Fluorine in Modulating Molecular Properties for Advanced Applications
The introduction of fluorine into an organic molecule can profoundly influence its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and this high electronegativity leads to a number of significant effects. numberanalytics.comencyclopedia.pub The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites that are otherwise susceptible to enzymatic degradation. encyclopedia.pubacs.org This increased stability can lead to a longer duration of action and improved pharmacokinetic profiles. numberanalytics.com
Overview of Stereochemical Control in Organic Synthesis and the Importance of Chiral Alcohols
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic chemistry with profound implications for biological activity. rijournals.comtru.ca Many biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers (enantiomers or diastereomers) of a chiral molecule. tru.ca This means that one stereoisomer may elicit a desired therapeutic effect, while another may be inactive or even cause unwanted side effects. rijournals.com
Consequently, the ability to control the stereochemical outcome of a chemical reaction, known as stereochemical control, is of paramount importance in modern organic synthesis. fiveable.menumberanalytics.com Chiral alcohols are crucial intermediates in this endeavor. They serve as versatile building blocks that can be converted into a wide range of other functional groups while retaining their defined stereochemistry. The development of methods for asymmetric synthesis, which selectively produce one stereoisomer over others, heavily relies on the use and creation of such chiral molecules. rijournals.comdiva-portal.org
Positioning of (3R)-3-fluorobutan-1-ol within the Landscape of Chiral Fluorinated Building Blocks
This compound is a prime example of a chiral fluorinated building block that combines the beneficial properties of both fluorine and a chiral alcohol. Its structure features a fluorine atom at the 3-position and a primary alcohol at the 1-position of a butane (B89635) chain, with a defined (R)-configuration at the stereogenic center where the fluorine is attached. This specific arrangement makes it a valuable synthon for the construction of more complex chiral molecules.
The presence of the fluorine atom can impart the desirable properties discussed earlier, such as increased metabolic stability and modulated lipophilicity, into the final target molecule. The chiral center provides a handle for controlling the stereochemistry of subsequent transformations, ensuring the synthesis of the desired stereoisomer. As a relatively simple and functionalized chiral molecule, this compound serves as a key starting material for the synthesis of a variety of biologically active compounds and advanced materials. Its utility is highlighted in the synthesis of fluorinated analogs of natural products and other complex targets where precise control over both fluorination and stereochemistry is critical. purdue.edu
An exploration of the sophisticated synthetic strategies employed to obtain the chiral fluorinated alcohol, this compound, and its analogues reveals a landscape of precise and highly selective chemical transformations. The introduction of a fluorine atom into a molecule can significantly alter its biological and chemical properties, making the development of stereoselective fluorination methods a critical area of research. This article focuses exclusively on the enantioselective methodologies for accessing this compound and related compounds, categorized by asymmetric fluorination and reduction techniques.
Properties
CAS No. |
120406-57-7 |
|---|---|
Molecular Formula |
C4H9FO |
Molecular Weight |
92.1 |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Characterization and Elucidation of 3r 3 Fluorobutan 1 Ol
Determination of Absolute Configuration using Spectroscopic and Crystallographic Methods
Establishing the absolute configuration of a chiral molecule is a fundamental aspect of its characterization. Various sophisticated techniques are employed to unambiguously assign the (R) or (S) configuration to a stereocenter.
Spectroscopic Methods:
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and is exquisitely sensitive to its three-dimensional structure. By comparing the experimentally measured VCD spectrum of an enantiomerically enriched sample of 3-fluorobutan-1-ol with the spectrum predicted by quantum chemical calculations for the (3R) configuration, the absolute stereochemistry can be unequivocally assigned.
Another widely used spectroscopic technique is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the form of Mosher's method. This method involves the chemical derivatization of the chiral alcohol with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group of the MTPA moiety in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced.
| Method | Principle | Sample Requirements | Key Data Output |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Enantiomerically enriched sample in solution. | VCD spectrum with positive and negative bands. |
| Mosher's Method (NMR) | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA) leading to distinct NMR chemical shifts. | Enantiomerically enriched sample, derivatization required. | Δδ (δS - δR) values for protons near the stereocenter. |
Crystallographic Methods:
X-ray crystallography provides the most definitive determination of absolute configuration. This technique requires the formation of a single crystal of the compound or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including the absolute stereochemistry at the chiral center. While obtaining a suitable crystal of (3R)-3-fluorobutan-1-ol itself might be challenging, derivatization with a molecule containing a heavy atom can facilitate crystallization and the subsequent crystallographic analysis.
Analysis of Diastereomeric and Enantiomeric Purity
The stereochemical purity of a sample of this compound is a critical parameter, and it is assessed by quantifying the amounts of its stereoisomers.
Enantiomeric Purity:
The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other. Chiral chromatography is the primary method for determining enantiomeric purity.
Chiral Gas Chromatography (GC): In this technique, the enantiomers are separated on a capillary column coated with a chiral stationary phase. The differential interaction of the (R) and (S) enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. For volatile compounds like 3-fluorobutan-1-ol, direct analysis or derivatization to a more volatile species can be employed. The peak areas in the resulting chromatogram are proportional to the amount of each enantiomer present.
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC utilizes a column packed with a chiral stationary phase to separate enantiomers. This method is highly versatile and can be applied to a wide range of compounds. The separated enantiomers are detected as they elute from the column, and their relative concentrations are determined from the peak areas in the chromatogram.
| Chromatographic Method | Stationary Phase | Principle of Separation | Typical Detection |
| Chiral Gas Chromatography (GC) | Chiral selector coated on a capillary column | Differential interaction of enantiomers with the chiral stationary phase | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral selector bonded to silica particles | Differential interaction of enantiomers with the chiral stationary phase | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS) |
Diastereomeric Purity:
In cases where this compound is synthesized in a process that could generate diastereomers (if other stereocenters are present in the starting materials or reagents), the diastereomeric purity must also be assessed. Unlike enantiomers, diastereomers have different physical properties and can often be separated by standard, non-chiral chromatographic techniques such as GC or HPLC. The relative amounts of the diastereomers are determined by comparing the peak areas in the chromatogram.
Stereochemical Models and Predictive Tools in Asymmetric Synthesis
The ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern organic chemistry. The development of stereochemical models and predictive tools plays a crucial role in the design of effective asymmetric syntheses of compounds like this compound.
The asymmetric synthesis of fluorinated alcohols often involves the stereoselective reduction of a corresponding fluorinated ketone or the enantioselective opening of an epoxide. The stereochemical outcome of these reactions is governed by the steric and electronic properties of the substrate, the reagents, and the chiral catalyst or auxiliary employed.
Stereochemical Models:
Several models have been developed to predict the stereochemical outcome of asymmetric reactions. For example, in the case of the reduction of a prochiral ketone, models such as the Felkin-Anh and Cram's rule can be used to predict which face of the carbonyl group will be preferentially attacked by the hydride reagent, leading to the formation of one enantiomer over the other. These models consider the relative sizes of the substituents attached to the carbonyl group and their preferred conformations to predict the stereochemical course of the reaction.
Predictive Tools in Asymmetric Synthesis:
More recently, computational chemistry and machine learning have emerged as powerful tools for predicting the stereoselectivity of chemical reactions. By analyzing large datasets of experimental results, machine learning algorithms can identify complex relationships between the structure of the reactants, catalysts, and the stereochemical outcome of the reaction. These predictive models can significantly accelerate the discovery and optimization of asymmetric synthetic routes to target molecules like this compound, reducing the need for extensive experimental screening. These computational approaches can model the transition states of competing reaction pathways to predict which stereoisomer will be formed preferentially.
Chemical Reactivity and Mechanistic Investigations of 3r 3 Fluorobutan 1 Ol and Analogous Fluorinated Alcohols
Hydrogen Bonding Interactions and Their Influence on Reactivity
Fluorinated alcohols are characterized by their exceptionally strong hydrogen-bonding donor ability. The presence of electron-withdrawing fluorine atoms on the carbon backbone increases the acidity of the hydroxyl proton, making it a more potent hydrogen-bond donor compared to non-fluorinated counterparts. This enhanced acidity facilitates the formation of robust hydrogen bonds with a wide range of acceptor molecules, including solvents, reagents, and reaction intermediates.
In the case of (3R)-3-fluorobutan-1-ol, both intermolecular and intramolecular hydrogen bonding are possible. Intramolecular OH···F hydrogen bonding can occur in specific conformations, influencing the molecule's conformational preferences in solution. However, the dominant interactions in a reaction medium are typically intermolecular. These strong hydrogen bonds can pre-organize reactants, stabilize transition states, and activate substrates, thereby significantly influencing the reaction rate and pathway. solubilityofthings.com The dynamics of these hydrogen bonds, including their lifetimes, are crucial for understanding the activation of reactive intermediates. acs.org Studies on analogous fluorohydrins have shown that the strength and population of intramolecular hydrogen-bonded conformers are highly dependent on the stereochemistry and substitution pattern of the molecule.
Role as Solvents and Promoters in Organic Transformations
The unique properties of fluorinated alcohols, primarily their strong hydrogen-bond donating capacity and low nucleophilicity, allow them to serve not just as solvents but also as powerful reaction promoters, often in the absence of any other catalyst. acs.org Their high polarity and ionizing power can facilitate reactions that are sluggish in conventional organic solvents.
Fluorinated alcohols can dramatically accelerate reactions by activating substrates through the formation of hydrogen-bonding networks. A prominent example is the epoxidation of olefins using hydrogen peroxide. In a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the rate of epoxidation can be accelerated by up to 100,000-fold compared to reactions in non-fluorinated solvents like 1,4-dioxane. Mechanistic studies suggest that this acceleration is due to the formation of higher-order solvent aggregates that engage in multiple hydrogen bonds with the hydrogen peroxide molecule. nih.gov This network polarizes the O-O bond, enhancing its electrophilicity and facilitating oxygen transfer to the olefin. nih.govmdpi.com
Similarly, fluorinated alcohols can activate iminoiodinanes for metal-free aziridination of unactivated olefins. organic-synthesis.com Hydrogen bonding between the solvent and the nitrogen center of the iminoiodinane generates a more potent oxidant capable of direct nitrogen group transfer. organic-synthesis.com
Table 1: Effect of Fluorinated Alcohol (HFIP) on Reaction Rate
| Reaction | Substrate | Reagent | Solvent | Relative Rate Acceleration |
| Epoxidation | Z-cyclooctene | Hydrogen Peroxide | HFIP vs. 1,4-dioxane | ~100,000-fold |
Many organic reactions proceed through short-lived, high-energy cationic intermediates. The success of these reactions often depends on the ability of the solvent to stabilize these charged species. Fluorinated alcohols are particularly effective at stabilizing cationic intermediates due to their high polarity and the presence of strong C-F bond dipoles. organic-chemistry.orgdntb.gov.ua
Studies using model cations have shown that fluorinated alcohols stabilize these species through intermolecular charge-dipole interactions. organic-chemistry.orgdntb.gov.ua The electron-deficient carbon center of the cation interacts favorably with the negative end of the C-F dipoles in the surrounding solvent molecules. This stabilization lowers the activation energy for the formation of the cationic intermediate, thereby promoting reactions that proceed via SN1-type or Friedel-Crafts-type mechanisms. nih.gov The ability of these solvents to support cationic species has been instrumental in the study and application of otherwise difficult-to-generate trifluoromethyl-substituted carbocations and phenonium ions. nih.gov
Functional Group Interconversions and Derivatization Strategies
The hydroxyl group of this compound is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of diverse derivatives. Standard organic transformations applicable to primary alcohols can be employed, although the presence of the fluorine atom may influence reaction rates and conditions.
Key derivatization strategies include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-fluorobutanal, or further to 3-fluorobutanoic acid using common oxidizing agents.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can produce ethers.
Conversion to Halides: The hydroxyl group can be replaced by other halogens (Cl, Br, I) using standard reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or the Appel reaction. Deoxyfluorination reagents such as DAST or Deoxo-Fluor can be used to replace the hydroxyl group with another fluorine atom, although this is less common for an already fluorinated alcohol. organic-synthesis.comorganic-chemistry.org
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | PCC, DMP | Aldehyde |
| Esterification | R-COOH, H⁺ or R-COCl, Pyridine | Ester |
| Etherification | 1. NaH, 2. R-Br | Ether |
| Halogenation | PBr₃ | Bromoalkane |
| Deoxyfluorination | DAST | Fluoroalkane organic-chemistry.org |
Regioselectivity and Stereoselectivity in Reactions Involving this compound and its Derivatives
The stereocenter and the fluorine atom in this compound and its derivatives can exert significant control over the regiochemical and stereochemical outcomes of reactions.
Regioselectivity: In elimination reactions of derivatives where the functional group at the 1-position is converted into a good leaving group, the regioselectivity is influenced by the nature of the fluorine substituent. Due to the high strength of the C-F bond, fluorine is a poor leaving group. In cases where another leaving group is present, such as in a tosylate derivative of this compound, elimination reactions (E2) would involve the removal of a proton from either the C2 or C4 position. The electron-withdrawing nature of the fluorine at C3 can influence the acidity of adjacent protons. In elimination reactions involving fluorine itself as the leaving group (e.g., from 2-fluorobutane), the reaction often favors the Hofmann product (less substituted alkene). stackexchange.com This is attributed to the poor leaving group ability of fluoride (B91410), which promotes a more carbanionic transition state (E1cB-like mechanism) that favors proton abstraction from the less sterically hindered position. stackexchange.comquora.com
Stereoselectivity: The existing chiral center at C3 can serve as a powerful stereodirecting element.
Substrate Control: In reactions where a new stereocenter is formed, the (3R) configuration can direct the approach of reagents to one face of the molecule, leading to a diastereoselective outcome.
Chiral Auxiliary: this compound can be used as a chiral auxiliary. du.ac.in By temporarily attaching it to a prochiral substrate, it can direct a subsequent stereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered.
Stereoelectronic Effects: The "fluorine gauche effect" describes the conformational preference in which a fluorine atom and a vicinal electron-accepting group adopt a gauche orientation due to stabilizing hyperconjugative interactions (σC-H/C-C → σ*C-F). acs.org This predictable conformational bias in derivatives of this compound can pre-organize the molecule, influencing the stereochemical course of intramolecular reactions or the facial selectivity of intermolecular attacks. acs.org
Theoretical and Computational Studies of Chiral Fluorinated Alcohols
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions, including the synthesis of chiral fluorinated alcohols like (3R)-3-fluorobutan-1-ol. By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and the lowest energy reaction pathways. This allows for the rationalization of stereochemical outcomes and the optimization of reaction conditions.
For instance, the synthesis of chiral fluorinated alcohols often involves the asymmetric reduction of a corresponding fluorinated ketone. DFT calculations can be employed to model the interaction of the ketone with a chiral catalyst, revealing the origins of enantioselectivity. The calculations can compare different possible transition states leading to the (R) and (S) enantiomers, with the energy difference between these states determining the enantiomeric excess.
A hypothetical DFT study on the synthesis of this compound via the asymmetric reduction of 3-fluorobutan-2-one could involve modeling the reaction with a chiral borane-based catalyst. The calculations would likely show that the transition state leading to the (3R) product is lower in energy due to favorable steric and electronic interactions between the substrate, the reducing agent, and the chiral ligand.
Table 1: Hypothetical DFT-Calculated Energy Barriers for the Asymmetric Reduction of 3-Fluorobutan-2-one
| Transition State | Product Enantiomer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |
|---|---|---|---|
| TS-R | This compound | 0.0 | Favorable catalyst-substrate orientation |
| TS-S | (3S)-3-fluorobutan-1-ol | +2.5 | Steric hindrance between catalyst and substrate |
Furthermore, DFT can be used to investigate potential side reactions, such as elimination or racemization, helping to devise strategies to minimize their occurrence. nih.gov Computational studies on related systems, such as the copper-catalyzed synthesis of fluoroalcohols, have demonstrated the power of DFT in identifying rate-limiting steps and understanding the electronic effects of substrates on reactivity. nih.gov
Conformational Analysis and Stereoelectronic Effects in Fluorinated Alcohols
The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects. Fluorine's high electronegativity and small size lead to unique stereoelectronic interactions that significantly influence conformational preferences.
One of the most important stereoelectronic effects in fluorinated organic molecules is the gauche effect . wikipedia.org This effect describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, contrary to what would be expected based on steric hindrance alone. In the context of this compound, rotation around the C2-C3 bond would be influenced by this effect. The gauche conformation, where the fluorine atom and the hydroxyl group are in proximity, can be stabilized by hyperconjugation. wikipedia.orgnih.gov This involves the donation of electron density from a C-H bonding orbital (σ) to an adjacent C-F anti-bonding orbital (σ). wikipedia.orgacs.org This σC-H → σC-F interaction is most effective in a gauche arrangement, leading to its stabilization.
Another significant interaction is the potential for intramolecular hydrogen bonding between the fluorine atom and the hydroxyl group. nih.gov While fluorine is a weak hydrogen bond acceptor, in a conformation where the hydroxyl group and the fluorine atom are close, a weak O-H···F hydrogen bond can form, further stabilizing that conformer. nih.gov
Computational conformational analysis of this compound would involve systematically rotating the single bonds and calculating the relative energies of the resulting conformers. The results would likely show a preference for gauche conformers due to the stabilizing effects mentioned above.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer (Dihedral Angle F-C3-C2-OH) | Relative Energy (kcal/mol) | Dominant Stabilizing Interaction |
|---|---|---|
| Gauche (~60°) | 0.0 | Hyperconjugation (σC-H → σ*C-F), Intramolecular H-bonding |
| Anti (180°) | +1.5 | Minimized steric hindrance |
| Eclipsed (0°) | +5.0 | Torsional strain |
Intermolecular Interactions and Solvation Effects in Fluorinated Systems
The fluorine atom and the hydroxyl group in this compound dictate its intermolecular interactions and behavior in solution. Fluorinated alcohols are known to have unique solvent properties, including high hydrogen-bond donating ability and low nucleophilicity. researchgate.net These properties arise from the electron-withdrawing nature of the fluorine atom, which makes the hydroxyl proton more acidic.
In a solution of this compound, molecules will interact with each other through hydrogen bonding (O-H···O and O-H···F) and dipole-dipole interactions. The presence of the chiral center can also lead to specific interactions between enantiomers.
When dissolved in a solvent, the solvation of this compound will depend on the nature of the solvent. In protic solvents like water or other alcohols, it will act as both a hydrogen bond donor and acceptor. In aprotic solvents, it will primarily act as a hydrogen bond donor. The gauche effect is known to be sensitive to solvent effects; more polar solvents can alter the conformational equilibrium. wikipedia.org
Computational studies can model these interactions explicitly by including solvent molecules in the calculations or implicitly using a continuum solvation model. These models can predict how the conformational preferences and properties of this compound change in different solvent environments. For example, molecular dynamics simulations could be used to study the behavior of this compound at a lipid bilayer interface, providing insights into its potential biological interactions. nih.gov
Table 3: Predicted Solvation Effects on the Gauche/Anti Conformer Ratio of this compound
| Solvent | Dielectric Constant | Predicted Gauche:Anti Ratio | Primary Interaction |
|---|---|---|---|
| Gas Phase | 1 | 90:10 | Intramolecular forces |
| Chloroform | 4.8 | 85:15 | Weak solvent-solute interaction |
| Methanol | 33 | 75:25 | Hydrogen bonding with solvent |
| Water | 80 | 70:30 | Strong hydrogen bonding with solvent |
Prediction of Spectroscopic Properties for Structural Assignment
Computational methods are highly valuable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For this compound, theoretical calculations can predict its NMR, IR, and chiroptical spectra.
NMR Spectroscopy: DFT calculations can accurately predict 1H, 13C, and 19F NMR chemical shifts and coupling constants. By calculating these parameters for different possible conformers and then taking a Boltzmann-weighted average based on their relative energies, a theoretical spectrum can be generated that should closely match the experimental one. This is particularly useful for assigning specific signals and understanding how conformation influences the NMR parameters.
Vibrational Spectroscopy (IR): The vibrational frequencies and intensities of this compound can be calculated using DFT. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the O-H and C-F stretching frequencies.
Chiroptical Spectroscopy (VCD and ECD): For a chiral molecule like this compound, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful for determining its absolute configuration. Theoretical calculations are essential for interpreting these spectra. By calculating the VCD or ECD spectrum for the (R) enantiomer, it can be directly compared to the experimental spectrum. A match confirms the absolute configuration of the synthesized molecule. mdpi.com
Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| 19F Chemical Shift (ppm) | -185.2 | -184.5 |
| 3JH-F Coupling Constant (Hz) | 25.4 | 24.8 |
| O-H Stretch Frequency (cm-1) | 3650 (free), 3625 (H-bonded) | 3648 (free), 3622 (H-bonded) |
| VCD sign at 1050 cm-1 | Positive | Positive |
Applications of 3r 3 Fluorobutan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Incorporation into Complex Molecular Architectures
The stereodefined fluoroalkyl chain of (3R)-3-fluorobutan-1-ol makes it an attractive starting material for the synthesis of complex molecular architectures, particularly those with pharmaceutical or biological relevance. The primary alcohol functionality serves as a handle for a variety of chemical transformations, allowing for its incorporation into larger scaffolds, while the chiral fluorine-bearing center imparts specific stereochemical control.
While direct examples of the incorporation of this compound into named complex molecules are not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds. For instance, analogous fluorinated side chains are present in inhibitors of enzymes and protein-protein interactions. The synthesis of such molecules often relies on the coupling of chiral building blocks like this compound with other fragments.
Table 1: Representative Transformations for Incorporating this compound into Larger Molecules
| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application |
| Etherification | NaH, R-X (e.g., benzyl (B1604629) bromide) in THF | Ether | Linker for bioconjugation |
| Esterification | R-COOH, DCC, DMAP in CH₂Cl₂ | Ester | Prodrug synthesis |
| Mitsunobu Reaction | Ph₃P, DIAD, Nu-H (e.g., phthalimide) | Amine (after deprotection) | Synthesis of chiral amines |
| Oxidation and Aldol Addition | 1. PCC in CH₂Cl₂ 2. Aldehyde, LDA in THF | β-Hydroxy ketone | Carbon-carbon bond formation |
| Conversion to Alkyl Halide and Grignard Formation | 1. PBr₃ 2. Mg, THF | Grignard Reagent | Nucleophilic addition to carbonyls |
This table presents hypothetical but chemically reasonable transformations to illustrate the synthetic utility of this compound.
The ability to introduce a stereospecific fluorine atom via this building block is a significant advantage in drug design, as the metabolic stability of a drug candidate can be enhanced by blocking sites of oxidative metabolism.
Utility in the Development of New Fluorinated Reagents and Ligands
Chiral ligands are indispensable in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netrsc.org The development of novel ligands with unique steric and electronic properties is a continuous pursuit in organic chemistry. This compound can serve as a valuable precursor for the synthesis of new chiral fluorinated ligands. The presence of fluorine in a ligand can influence the Lewis acidity of a metal center and the stereochemical outcome of a reaction. rsc.org
For example, the hydroxyl group of this compound can be transformed into a phosphine (B1218219) or amine moiety, which can then coordinate to a transition metal. The fluorinated side chain would be positioned to influence the chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions.
Table 2: Potential Chiral Fluorinated Ligands Derived from this compound
| Ligand Class | Synthetic Precursor from this compound | Potential Metal for Coordination | Example Catalytic Reaction |
| Chiral Phosphine | (3R)-3-fluoro-1-(diphenylphosphino)butane | Rhodium, Ruthenium, Palladium | Asymmetric Hydrogenation |
| Chiral Diamine | N,N'-Bis((3R)-3-fluorobutyl)ethylenediamine | Rhodium, Iridium | Asymmetric Transfer Hydrogenation |
| Chiral Amino Alcohol | (3R)-3-fluoro-1-(dimethylamino)butan-2-ol | Zinc, Titanium | Asymmetric Aldol Addition |
| Chiral Oxazoline | 2-((R)-1-fluoropropan-2-yl)-4,5-dihydrooxazole | Copper, Palladium | Asymmetric Allylic Alkylation |
This table provides illustrative examples of ligand classes that could be synthesized from this compound.
The development of such ligands could pave the way for new catalytic systems with improved activity and selectivity for a wide range of chemical transformations.
Role in the Synthesis of Chiral Probes for Biochemical Research
Chiral probes are essential tools for studying biological systems, allowing for the investigation of enzyme mechanisms, receptor binding, and other biochemical processes. rsc.org Fluorine, particularly the ¹⁹F isotope, is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy due to its high sensitivity and the absence of background signals in biological samples. Therefore, incorporating a fluorine atom into a chiral probe can provide a powerful handle for monitoring its interactions with biological macromolecules.
This compound can be utilized in the synthesis of chiral probes where the fluorinated moiety acts as the reporting group. The chiral nature of the probe can lead to diastereomeric interactions with chiral biological targets, which can be distinguished by ¹⁹F NMR.
For instance, a known enzyme inhibitor could be modified by attaching the (3R)-3-fluorobutyl group. The resulting fluorinated probe could then be used to study the enzyme's active site and binding kinetics. Changes in the ¹⁹F NMR chemical shift of the probe upon binding to the enzyme would provide valuable information about the binding event.
Strategies for Late-Stage Fluorination of Chiral Alcohols
While the use of chiral building blocks like this compound is a powerful strategy, an alternative approach is the late-stage fluorination of a complex, chiral alcohol that is already part of a larger molecular framework. This strategy is particularly useful in medicinal chemistry for the rapid generation of fluorinated analogs of a lead compound.
Several reagents have been developed for the deoxyfluorination of alcohols, which involves the replacement of a hydroxyl group with a fluorine atom. These reactions often proceed with inversion of stereochemistry.
Common Deoxyfluorination Reagents:
Diethylaminosulfur Trifluoride (DAST): A widely used reagent, but can be hazardous.
Deoxo-Fluor®: A more thermally stable alternative to DAST.
XtalFluor®: A crystalline and stable fluorinating agent.
PhenoFluor™: A reagent that has shown good functional group tolerance in the deoxyfluorination of complex alcohols.
The choice of reagent and reaction conditions is crucial to achieve efficient and selective fluorination without unwanted side reactions. The development of new methods for late-stage fluorination continues to be an active area of research, aiming for milder conditions, broader substrate scope, and higher functional group tolerance.
Future Research Directions and Emerging Trends in Chiral Fluorinated Alcohol Chemistry
Development of Novel and Sustainable Fluorination Methodologies
The pursuit of environmentally benign and efficient methods for introducing fluorine into organic molecules is a paramount goal in modern synthetic chemistry. For chiral alcohols like (3R)-3-fluorobutan-1-ol, this translates to the development of sustainable fluorination techniques that minimize waste and hazardous reagent use.
Biocatalysis: One of the most promising sustainable approaches is the use of enzymes. nih.govnih.govthe-innovation.org Biocatalytic methods, such as those employing fluorinases or engineered alcohol dehydrogenases, offer the potential for highly selective fluorination reactions under mild, aqueous conditions. nih.govthe-innovation.org The enzymatic kinetic resolution of racemic fluorinated alcohols or their precursors is another viable strategy. For instance, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the desired (R)-enantiomer. mdpi.comariel.ac.il This approach avoids the use of stoichiometric chiral reagents and often results in high enantiomeric excess.
Electrochemical Fluorination: Electrochemical methods represent another green alternative, utilizing electricity to drive the fluorination process. nih.gov This technique can reduce the reliance on traditional, often harsh, fluorinating agents. Late-stage electrochemical fluorination is particularly attractive as it allows for the introduction of fluorine at a final step, streamlining synthetic routes. nih.gov
Sustainable Reagents: Research is also focused on developing safer and more sustainable fluorinating reagents. This includes moving away from hazardous reagents like sulfur tetrafluoride (SF4) towards solid, crystalline reagents or utilizing fluoride (B91410) salts like potassium fluoride (KF) in conjunction with phase-transfer catalysts. researchgate.netorganic-chemistry.org The use of hydrogen fluoride (HF) in the form of amine-HF complexes also presents a more handleable alternative to anhydrous HF. acs.org
A comparative overview of traditional versus emerging sustainable fluorination methods is presented in the table below.
| Feature | Traditional Methods (e.g., DAST, SF4) | Emerging Sustainable Methods |
| Reagents | Often hazardous, gaseous, or corrosive | Enzymatic, electrochemical, safer solid reagents (e.g., KF) |
| Solvents | Typically chlorinated or polar aprotic | Often aqueous or greener organic solvents |
| Byproducts | Can be toxic and difficult to dispose of | Often benign (e.g., water) or recyclable |
| Stereoselectivity | Often requires stoichiometric chiral auxiliaries | Can be inherently high (biocatalysis) or catalyst-controlled |
| Energy Input | Can require harsh reaction conditions (high temp.) | Often proceeds under mild conditions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages for the production of chiral fluorinated alcohols. acs.orgresearchgate.net These technologies can lead to improved reaction control, enhanced safety, and greater efficiency and scalability.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or rapid fluorination reactions. nih.gov The small reactor volumes enhance safety when working with hazardous reagents. Furthermore, flow systems can facilitate the use of gaseous reagents and enable multi-step syntheses in a continuous fashion, reducing the need for intermediate purification steps. acs.orgnih.gov The development of automated flow systems for the synthesis of fluorine-containing organic compounds is an active area of research. researchgate.net
Automated Synthesis: Automated platforms can accelerate the optimization of reaction conditions by performing numerous experiments in parallel. semanticscholar.org This high-throughput screening approach is invaluable for identifying optimal catalysts, solvents, and other reaction parameters for the synthesis of molecules like this compound. Automated systems are also being developed for the radiosynthesis of 18F-labeled compounds, which is crucial for applications in positron emission tomography (PET). semanticscholar.org
The benefits of integrating these technologies are summarized in the following table:
| Technology | Key Advantages for Chiral Fluorinated Alcohol Synthesis |
| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, efficient mixing, and heat transfer. |
| Automated Synthesis | High-throughput screening for reaction optimization, reduced manual labor, improved reproducibility. |
| Combined Approach | Enables rapid development and optimization of continuous, safe, and efficient manufacturing processes. |
Exploration of New Catalytic Systems for Enhanced Stereocontrol
Achieving high levels of stereocontrol is a central challenge in the synthesis of chiral molecules. The development of novel catalytic systems is at the forefront of addressing this challenge in the context of fluorination. nih.govrsc.org
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have emerged as powerful tools for enantioselective fluorination. buchler-gmbh.com These metal-free catalysts can activate substrates and reagents through various modes of action, including hydrogen bonding and iminium ion formation, to facilitate highly stereoselective C-F bond formation. researchgate.net Research in this area is focused on designing new organocatalysts with improved activity and selectivity. nih.gov
Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, nickel, and copper, are widely used in asymmetric catalysis. mdpi.commdpi.comrsc.org The development of new chiral ligands is key to advancing transition metal-catalyzed fluorination reactions. nih.gov These catalysts can enable a wide range of transformations, including the activation of C-H and C-F bonds for the introduction of fluorine. mdpi.com
Dual Catalysis: The combination of two different catalytic systems, such as a transition metal catalyst and an organocatalyst, can enable novel and highly selective transformations that are not possible with either catalyst alone. This synergistic approach is a rapidly growing area of research with significant potential for the synthesis of complex chiral fluorinated molecules.
The table below highlights different catalytic approaches for stereocontrolled fluorination.
| Catalytic System | Mode of Action | Advantages |
| Organocatalysis | Metal-free activation via non-covalent interactions. | Lower toxicity, often air and moisture stable, environmentally friendly. |
| Transition Metal Catalysis | d-orbital interactions facilitating a wide range of bond formations. | High turnover numbers, broad substrate scope, tunable reactivity. |
| Biocatalysis | Enzyme active site provides a highly specific chiral environment. | Exceptional stereoselectivity, mild reaction conditions, sustainable. |
| Dual Catalysis | Synergistic action of two distinct catalysts. | Access to novel reactivity and enhanced selectivity. |
Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and stereoselectivity. Advanced spectroscopic and analytical techniques are increasingly being applied for the in-situ monitoring of asymmetric fluorination reactions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and chiral analysis. In particular, 19F NMR is highly sensitive to the local chemical environment of the fluorine atom, making it an excellent probe for monitoring the progress of fluorination reactions and for determining the enantiomeric purity of chiral fluorinated compounds. acs.organalytica-world.com The use of chiral solvating agents or chiral derivatizing agents in NMR can induce chemical shift differences between enantiomers, allowing for their direct quantification. acs.org
Mass Spectrometry (MS): Mass spectrometry is another essential analytical technique for reaction monitoring. It can provide information on the formation of products and byproducts, as well as insights into reaction intermediates. When coupled with chiral chromatography (e.g., GC-MS or LC-MS), it becomes a powerful tool for chiral analysis. nih.gov
In-situ Spectroscopic Probes: The development of in-situ spectroscopic probes, such as fiber-optic based FTIR and Raman spectroscopy, allows for the continuous monitoring of reaction progress without the need for sampling. This provides real-time data on the concentration of reactants, products, and intermediates, enabling precise control over the reaction.
The application of these techniques is crucial for understanding and optimizing the synthesis of chiral fluorinated alcohols.
| Analytical Technique | Information Provided | Application in Chiral Fluorination |
| 19F NMR Spectroscopy | Chemical environment of fluorine, enantiomeric purity. | In-situ monitoring of reaction progress, determination of enantiomeric excess. |
| Chiral GC/LC-MS | Separation and identification of enantiomers and byproducts. | Analysis of product purity and stereoselectivity. |
| In-situ FTIR/Raman | Real-time concentration of functional groups. | Monitoring reaction kinetics and identifying key intermediates. |
The continued development and application of these future research directions and emerging trends will undoubtedly lead to more efficient, sustainable, and selective methods for the synthesis of this compound and other valuable chiral fluorinated compounds, paving the way for new discoveries and applications in various scientific fields.
Q & A
Q. What enantioselective synthesis methods are used to prepare (3R)-3-fluorobutan-1-ol?
Enantioselective synthesis of this compound typically employs asymmetric catalytic hydrogenation or enzymatic resolution. For example:
- Asymmetric Hydrogenation : Use of chiral catalysts (e.g., Ru-BINAP complexes) to reduce fluorinated ketones like 3-fluorobutan-1-one, achieving high enantiomeric excess (ee) (>90%) .
- Enzymatic Reduction : Lipases or alcohol dehydrogenases can selectively reduce prochiral substrates under mild conditions, yielding the (R)-enantiomer with >95% ee . Key parameters include solvent polarity, temperature, and catalyst loading, which influence reaction kinetics and stereochemical outcomes.
Q. How is the structure and enantiomeric purity of this compound confirmed experimentally?
A combination of spectroscopic and chromatographic techniques is used:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups, while <sup>19</sup>F NMR confirms fluorine integration (δ ~ -215 ppm for tertiary fluorides) .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralcel OD-H) separate enantiomers; retention times and peak areas quantify ee .
- Polarimetry : Specific optical rotation ([α]D) comparisons with literature values validate enantiopurity .
Advanced Research Questions
Q. How does the stereochemistry at C3 influence the physicochemical and biological properties of this compound?
The (R)-configuration enhances lipophilicity and metabolic stability compared to the (S)-enantiomer. For example:
- Solubility : (R)-isomer exhibits 20% lower aqueous solubility due to increased hydrophobicity from fluorine’s electron-withdrawing effects .
- Enzyme Binding : Fluorine’s stereoelectronic effects alter binding kinetics in enzymes like alcohol dehydrogenases, as shown in SPR studies (KD = 12 µM for (R) vs. 45 µM for (S)) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a 5°C higher melting point for the (R)-enantiomer due to tighter crystal packing .
Q. What strategies prevent racemization during derivatization of this compound?
Racemization is minimized by:
- Protecting Groups : TBDMS or acetyl groups shield the hydroxyl during nucleophilic substitutions, preserving stereochemistry .
- Low-Temperature Reactions : Conducting reactions below 0°C reduces thermal energy-driven epimerization .
- Non-Basic Conditions : Avoiding strong bases (e.g., NaOH) prevents β-elimination or configuration scrambling .
Q. How can researchers analyze biomolecular interactions of this compound?
Advanced biophysical methods include:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to proteins like serum albumin .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for enzyme-ligand interactions .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in active sites, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
